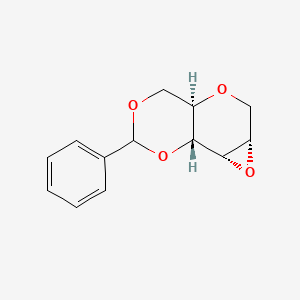

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol is a biomedical compound with applications in the research and development of anti-tumor drugs, particularly those targeted towards skin, breast, and lung cancers . It is a white to off-white crystalline solid .

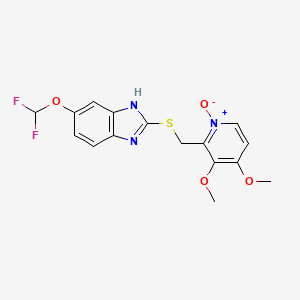

Molecular Structure Analysis

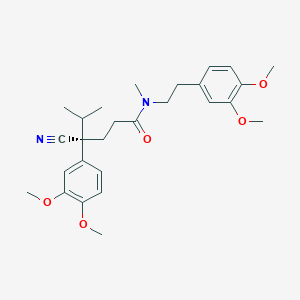

The molecular formula of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol is C13H14O4 . The InChI code is 1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13?/m1/s1 .Physical And Chemical Properties Analysis

The molecular weight of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol is 234.25 g/mol . It has a topological polar surface area of 40.2 Ų and a complexity of 289 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .Applications De Recherche Scientifique

Anti-Tumor Drug Research

This compound has been identified as having potential applications in the development of anti-tumor drugs. It is particularly targeted towards cancers affecting the skin, breast, and lung . The unique structure of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol may interact with specific pathways or receptors in cancer cells, making it a valuable subject for pharmacological studies.

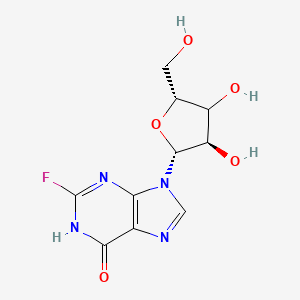

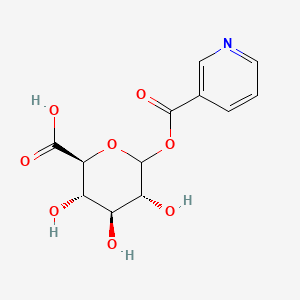

Synthesis of Protected D-Altritol Nucleosides

It serves as a precursor for the synthesis of protected D-Altritol nucleosides, which are important building blocks for oligonucleotide synthesis . These nucleosides can be used to create modified DNA or RNA strands that have applications in gene therapy, molecular diagnostics, and as tools for studying gene function.

Chiral Synthesis and Asymmetric Reduction

The compound is used in chiral synthesis and asymmetric reduction processes. Its stable blocked sugar structure makes it an ideal candidate for these types of chemical reactions, which are crucial in producing enantiomerically pure substances .

Propriétés

IUPAC Name |

(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNJRIVJRIKQC-UCEQBCCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol | |

CAS RN |

109428-30-0 |

Source

|

| Record name | 1,5:2,3-Dianhydro-4,6-O-(phenylmethylene)-D-allitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109428-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What makes 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol a valuable precursor in nucleoside synthesis?

A1: 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol serves as a highly versatile starting point for creating D-altritol nucleosides due to its unique structure. The molecule features an epoxide ring, which can be opened by various nucleophiles, including those derived from nucleobases like adenine, guanine, thymine, and 5-methylcytosine [, ]. This ring-opening reaction allows for the efficient introduction of different nucleobases onto the D-altritol sugar moiety, forming the foundation of the nucleoside.

Q2: The research mentions optimizing reaction conditions for introducing heterocycles. Can you elaborate on this aspect?

A2: The successful incorporation of nucleobases onto the D-altritol scaffold via the ring-opening reaction necessitates specific reaction conditions, which are influenced by the nature of the nucleobase itself. Studies have shown that employing reagents like sodium hydride (NaH), lithium hydride (LiH), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly impact reaction yields [, ]. Additionally, techniques such as phase transfer catalysis and microwave irradiation have been explored to optimize reaction times and enhance the overall efficiency of heterocycle introduction [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)